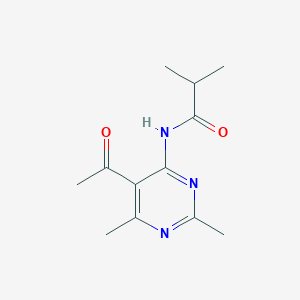

![molecular formula C15H24N2O4S2 B5507318 N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5507318.png)

N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The focus on piperidine derivatives and their sulfonyl modifications is due to their significant role in pharmaceuticals and materials science. Piperidine structures are common in natural products and synthetic compounds with various biological activities.

Synthesis Analysis

The synthesis of piperidine derivatives often involves strategies like the conjugate addition of amino groups to acetylenic sulfones, followed by intramolecular acylation and tautomerization processes. For instance, a series of N-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibited anti-acetylcholinesterase activity, indicating the potential for synthesis strategies that introduce bulky moieties to enhance biological activity (Sugimoto et al., 1990).

Molecular Structure Analysis

X-ray crystallography and molecular docking studies are crucial for analyzing the molecular structure of piperidine derivatives. These methods help in understanding the conformation and spatial arrangement, which are vital for their biological activities. For example, the crystal structure of N,N′-bis((thiophene-2-carboxamido)propyl)piperazine was determined to elucidate its configuration and potential interaction sites (Balaban et al., 2008).

Wissenschaftliche Forschungsanwendungen

Gastroprotective Activity and Anti-ulcer Agents

Sekine et al. (1998) developed a series of N-(phenoxypropyl)acetamide derivatives with a thioether moiety, evaluated for histamine H2-receptor antagonistic activity, calcium antagonistic activity, and gastric anti-secretory activity. These compounds, particularly those with a furfurylsulfonyl group, showed potent gastroprotective activity upon oral administration in rats, making them candidates for novel anti-ulcer drugs with both gastric anti-secretory and gastroprotective activities. The most potent compound was 2-furfurylsulfinyl-N-[3-[(piperidinomethyl)phenoxy]propyl]acetamide, designated FRG-8701 (Sekine et al., 1998).

Serotonin 4 Receptor Agonists and Gastrointestinal Motility

Sonda et al. (2004) synthesized a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with a polar substituent group at the 1-position of the piperidine ring. These compounds, particularly Y-36912, acted as selective serotonin 4 (5-HT4) receptor agonists, showing potential as novel prokinetic agents with reduced side effects. They enhanced gastric emptying and defecation in mice, indicating their utility in treating gastrointestinal motility disorders (Sonda et al., 2004).

Anti-acetylcholinesterase Activity for Antidementia Agents

Sugimoto et al. (1990) investigated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (AChE) activity. They found that substituting the benzamide with a bulky moiety significantly increased activity, with one compound showing an 18,000 times greater affinity for AChE over BuChE. This compound significantly increased acetylcholine content in the cerebral cortex and hippocampus of rats, indicating its potential as an antidementia agent (Sugimoto et al., 1990).

Growth Hormone Secretagogue Analysis

Qin (2002) explored the tandem mass spectrum of a growth hormone secretagogue, providing insights into the gas-phase rearrangement of protonated compounds under low-energy collision-induced dissociation. This study contributes to the analysis and understanding of novel drugs' ESI/MS and MS^n data, particularly those with N-oxide and sulfone functions undergoing Cope-type eliminations (Qin, 2002).

Sulfur-Nitrogen Chemistry and N-heterocycles Synthesis

Davis (2006) reviewed efforts to understand the chemistry of sulfur-nitrogen compounds, including sulfinimines (N-sulfinyl imines) and N-sulfonyloxaziridines. These compounds have been used in asymmetric syntheses of amines and their derivatives, providing access to structurally diverse N-heterocycles like piperidines and pyrrolidines. This research highlights the utility of sulfinimine-derived chiral building blocks in accessing many classes of nitrogen heterocycles, crucial for developing biologically active compounds (Davis, 2006).

Eigenschaften

IUPAC Name |

N-[3-(furan-2-ylmethylsulfanyl)propyl]-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S2/c1-23(19,20)17-8-2-5-13(11-17)15(18)16-7-4-10-22-12-14-6-3-9-21-14/h3,6,9,13H,2,4-5,7-8,10-12H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPCCYAABMREPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NCCCSCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[(furan-2-ylmethyl)sulfanyl]propyl}-1-(methylsulfonyl)piperidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

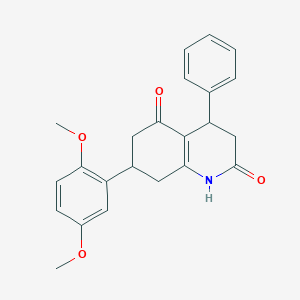

![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)

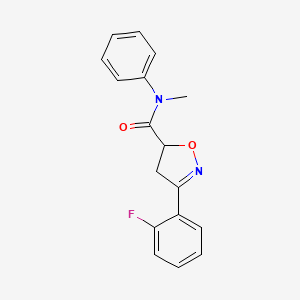

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)

![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)

![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)

![4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5507282.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5507284.png)

![3-(4-chlorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5507286.png)

![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)

![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5507292.png)

![4-(1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5507321.png)